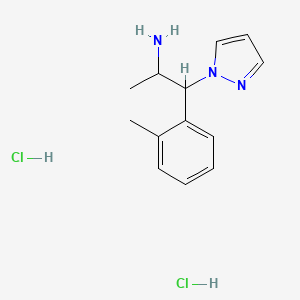
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
説明
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3 and its molecular weight is 288.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, also known by its CAS number 1803562-88-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H19Cl2N3 |
| Molecular Weight | 288.22 g/mol |
| MDL Number | MFCD28397479 |
| PubChem CID | 119031010 |
| IUPAC Name | 1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine; dihydrochloride |
| Appearance | Powder |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
A significant focus of research on this compound has been its antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrazole show potent activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrazole derivatives exhibit MIC values as low as 0.22 to 0.25 μg/mL against multi-drug resistant (MDR) pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation, which is crucial for treating chronic infections. The reduction in biofilm formation was significantly higher compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory and Anticancer Properties
Research indicates that pyrazole derivatives may possess anti-inflammatory properties. For instance, they have shown potential in inhibiting inflammatory pathways, making them candidates for further exploration in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, including the target compound.
- Study on Antimicrobial Efficacy :
- Evaluation of Cytotoxicity :
- Mechanistic Insights :
科学的研究の応用
Structural Representation
The structural representation can be illustrated as follows:
Central Nervous System Disorders
Research indicates that compounds similar to 1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride may serve as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders. These modulators can potentially lead to novel therapeutic strategies for conditions such as depression and anxiety by enhancing or inhibiting receptor activity in a more targeted manner than traditional agonists or antagonists .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including the modulation of signaling pathways that regulate cell proliferation and survival .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of pyrazole derivatives. Compounds with similar structures have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties worth investigating further .
Case Study 1: Antidepressant Activity
In a controlled study, a series of pyrazole derivatives were evaluated for their antidepressant-like effects using animal models. The results indicated that certain derivatives exhibited significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants .
Case Study 2: Anticancer Screening
A recent screening program assessed various pyrazole derivatives against multiple cancer cell lines. The compound demonstrated notable cytotoxicity against breast and colon cancer cells, leading to further exploration into its mechanism of action and structure-activity relationship .
特性
IUPAC Name |
1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-3-4-7-12(10)13(11(2)14)16-9-5-8-15-16;;/h3-9,11,13H,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBVIICDUDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)N2C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















